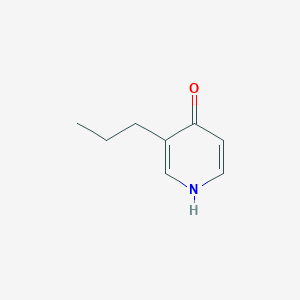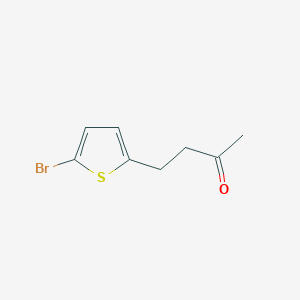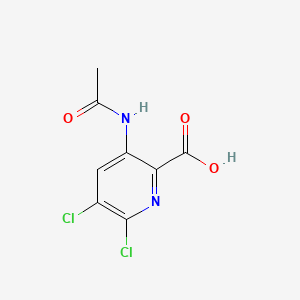
3-Acetamido-5,6-dichloropicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-5,6-dichloropicolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an acetamido group at the third position and two chlorine atoms at the fifth and sixth positions on the picolinic acid ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-5,6-dichloropicolinic acid typically involves the acylation of 5,6-dichloropicolinic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: 3-Acetamido-5,6-dichloropicolinic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The chlorine atoms on the picolinic acid ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinic acid derivatives.
科学研究应用
Chemistry: 3-Acetamido-5,6-dichloropicolinic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a ligand in the study of metal ion coordination. Its ability to chelate metal ions makes it useful in understanding metal-protein interactions and enzyme mechanisms.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets can be exploited in drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its chemical properties make it effective in controlling unwanted vegetation and pests.
作用机制
The mechanism of action of 3-Acetamido-5,6-dichloropicolinic acid involves its interaction with specific molecular targets. The acetamido group and chlorine atoms play a crucial role in binding to these targets, which can include enzymes, receptors, or metal ions. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit or activate enzymatic activity. Additionally, its ability to undergo various chemical reactions enables it to modulate biological pathways and processes.
相似化合物的比较
- 3-Acetamido-5-chloropicolinic acid
- 3-Acetamido-6-chloropicolinic acid
- 3-Acetamido-5,6-dibromopicolinic acid
Comparison: Compared to its analogs, 3-Acetamido-5,6-dichloropicolinic acid exhibits unique reactivity due to the presence of two chlorine atoms. This enhances its ability to undergo substitution reactions and form stable complexes with metal ions. Additionally, the acetamido group provides a site for further functionalization, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C8H6Cl2N2O3 |
|---|---|
分子量 |
249.05 g/mol |
IUPAC 名称 |
3-acetamido-5,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-3(13)11-5-2-4(9)7(10)12-6(5)8(14)15/h2H,1H3,(H,11,13)(H,14,15) |
InChI 键 |
JVMNQKHMQGULRW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(N=C1C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)
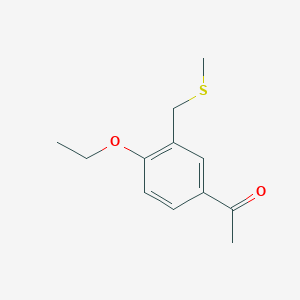
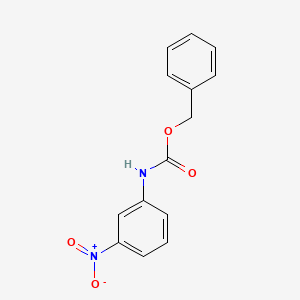

![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)

